molecular formula C11H10N2O B1663384 2-(4-methoxy-1H-indol-3-yl)acetonitrile CAS No. 4837-74-5

2-(4-methoxy-1H-indol-3-yl)acetonitrile

Cat. No. B1663384
CAS RN: 4837-74-5
M. Wt: 186.21 g/mol
InChI Key: DHOVDDVYXBMXDM-UHFFFAOYSA-N
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Description

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a natural product found in Thlaspi arvense, Isatis tinctoria, and other organisms . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “2-(4-methoxy-1H-indol-3-yl)acetonitrile” includes a cyanide group that is twisted away from the indole-ring plane . The methoxy C atom is almost coplanar with the ring system . The compound’s InChI code is 1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 .


Physical And Chemical Properties Analysis

“2-(4-methoxy-1H-indol-3-yl)acetonitrile” has a melting point of 141-142°C . It has a molecular weight of 186.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Oxidation and Nitration Studies

A study investigated the oxidation and nitration of 1,3-disubstituted indole derivatives, including 2-(4-methoxy-1H-indol-3-yl)acetonitrile. The research focused on exploring the formation of novel functionalized 2-hydroxyindolenines and other derivatives, contributing to the understanding of indole chemistry and its potential applications in various fields (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

Alkaloids from Isatis indigotica

Research isolated new alkaloids from Isatis indigotica, including compounds with linkages to 2-(4-methoxy-1H-indol-3-yl)acetonitrile. These compounds show antiviral activity, highlighting the potential of this chemical in developing antiviral agents (Chen et al., 2012).

Genotoxicity Studies

A study evaluated the genotoxic effects of nitrosated indole compounds, including derivatives of 2-(4-methoxy-1H-indol-3-yl)acetonitrile. This research provides insights into the potential health risks associated with these compounds and their mechanisms of action (Tiedink, Haan, Jongen, & Koeman, 1991).

Conversion to Acetonitrile Derivatives

A study explored the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles, demonstrating a new approach to synthesizing these molecules, which has implications in pharmaceutical and chemical industries (Aksenov et al., 2021).

Indole Alkaloids and Their Effects

Research on indole alkaloids from Isatis indigotica roots found that compounds related to 2-(4-methoxy-1H-indol-3-yl)acetonitrile have inhibitory effects on nitric oxide production. This study contributes to the understanding of the biological activities of these alkaloids (Yang et al., 2014).

Nucleophilic Reactivities of Indoles

A study on the reactivities of indoles, including derivatives of 2-(4-methoxy-1H-indol-3-yl)acetonitrile, revealed their potential in various chemical reactions, essential for synthetic and medicinal chemistry (Lakhdar et al., 2006).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOVDDVYXBMXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197498
Record name 4-Methoxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-1H-indol-3-yl)acetonitrile

CAS RN

4837-74-5
Record name 4-Methoxyindole-3-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxyindole (1.0 g, 6.8 mmol, 1.0 eq.) in a mixture of acetic acid (2 mL) and water (1 mL) were added, at 0° C., formaldehyde (720 μL, 37% in H2O, 8.9 mmol, 1.3 eq) and dimethylamine (1.23 mL, 40% in H2O, 10.9 mmol, 1.6 eq). The mixture was stirred at room temperature for 6 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere, anhydrous toluene (40 mL) and methyl iodide (845 μL, 13.6 mmol, 2.0 eq.). The mixture was stirred at room temperature for 12 hours and then, concentrated under reduced pressure. To the residue taken up in anhydrous THF (60 mL) were added, under an argon atmosphere, TMSCN (1.28 mL, 10.2 mmol, 1.5 eq.) and TBAF (20.4 mL, 1M, 20.4 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated under reduced pressure. The crude was taken up in ethyl acetate and the organic layer was washed with aqueous bicarbonate solution and then dried over MgSO4. The solvent was removed under reduced pressure, and the residue purified by silica gel pad filtration (eluent: EtOAc) to afford (4-methoxy-1H-indol-3-yl)-acetonitrile as a beige solid (0.80 g, 68%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
720 μL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Three
Quantity
845 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Five
Name
Quantity
20.4 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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